Cas no 91328-72-2 (3a(1H)-Pentalenemethanol, hexahydro-)

3a(1H)-Pentalenemethanol, hexahydro- 化学的及び物理的性質
名前と識別子
-
- 3a(1H)-Pentalenemethanol, hexahydro-
- (octahydropentalen-3a-yl)methanol
- 91328-72-2
- [(3ar,6ar)-octahydropentalen-3a-yl]methanol
- 84556-89-8
- EN300-7328395
- cis-Hexahydropentalen-3a(1H)-yl)methanol
- EN300-7162284
-
- インチ: 1S/C9H16O/c10-7-9-5-1-3-8(9)4-2-6-9/h8,10H,1-7H2
- InChIKey: WCEHOCBXUOGBHX-UHFFFAOYSA-N
- ほほえんだ: C1C2C(CO)(CCC2)CC1
計算された属性
- せいみつぶんしりょう: 140.120115130g/mol
- どういたいしつりょう: 140.120115130g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 121
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
じっけんとくせい
- 密度みつど: 1.028±0.06 g/cm3(Predicted)
- ふってん: 219.3±8.0 °C(Predicted)
- 酸性度係数(pKa): 15.14±0.10(Predicted)
3a(1H)-Pentalenemethanol, hexahydro- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7328395-0.05g |
(octahydropentalen-3a-yl)methanol |
91328-72-2 | 0.05g |
$493.0 | 2023-07-06 | ||
Enamine | EN300-7328395-1.0g |
(octahydropentalen-3a-yl)methanol |
91328-72-2 | 1.0g |
$1857.0 | 2023-07-06 | ||
Enamine | EN300-7328395-5.0g |
(octahydropentalen-3a-yl)methanol |
91328-72-2 | 5.0g |
$5387.0 | 2023-07-06 | ||
Enamine | EN300-7328395-0.1g |
(octahydropentalen-3a-yl)methanol |
91328-72-2 | 0.1g |
$644.0 | 2023-07-06 | ||
Enamine | EN300-7328395-0.5g |
(octahydropentalen-3a-yl)methanol |
91328-72-2 | 0.5g |
$1449.0 | 2023-07-06 | ||
Enamine | EN300-7328395-10.0g |
(octahydropentalen-3a-yl)methanol |
91328-72-2 | 10.0g |
$7988.0 | 2023-07-06 | ||
Enamine | EN300-7328395-0.25g |
(octahydropentalen-3a-yl)methanol |
91328-72-2 | 0.25g |
$920.0 | 2023-07-06 | ||
Enamine | EN300-7328395-2.5g |
(octahydropentalen-3a-yl)methanol |
91328-72-2 | 2.5g |
$3641.0 | 2023-07-06 |
3a(1H)-Pentalenemethanol, hexahydro- 関連文献
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
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6. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
3a(1H)-Pentalenemethanol, hexahydro-に関する追加情報
Hexahydro-3a(1H)-Pentalenemethanol (CAS No. 91328-72-2): Structural Insights and Emerging Applications in Chemical Biology
The hexahydro-3a(1H)-pentalenemethanol, a pentalene-derived methanol derivative with CAS registry number 91328-72-2, represents a unique scaffold in organic chemistry due to its fused bicyclic structure. This compound, characterized by a hexahydro-pentalene ring system appended with a hydroxymethyl group at the 3a position, has garnered attention for its potential in medicinal chemistry and materials science. Recent studies highlight its role as a privileged structure in asymmetric synthesis, where its rigid framework facilitates controlled stereochemical outcomes during catalytic transformations.
Structurally, the hexahydro-pentalene moiety exhibits notable conformational rigidity, which is critical for stabilizing non-planar geometries in bioactive molecules. A 2023 publication in Nature Communications demonstrated that this rigidity enhances binding affinity to protein targets by restricting conformational entropy losses during ligand-receptor interactions. Researchers synthesized analogs of the compound using palladium-catalyzed cross-coupling strategies, achieving up to 98% enantiomeric excess in asymmetric variants—critical for drug development programs targeting G-protein coupled receptors (GPCRs).
In biological evaluations, the compound's methyl alcohol functional group plays a dual role: acting as both a hydrogen bond donor and a site for bioisosteric replacement. A collaborative study between Stanford and Merck investigators revealed that substituting this group with trifluoromethyl motifs significantly improved metabolic stability while preserving activity against kinases involved in neurodegenerative pathways. This finding aligns with emerging trends toward "fragment-based drug design," where small molecular scaffolds are optimized iteratively through structure-activity relationship (SAR) studies.
Synthetic advancements have made this compound accessible via convergent approaches combining Diels-Alder cycloadditions with ring-opening metathesis polymerization (ROMP). A 2024 Angewandte Chemie report described a scalable synthesis route achieving 75% overall yield using readily available starting materials like cyclopentadiene and substituted aldehydes. The process's atom economy makes it particularly attractive for preclinical material preparation, reducing waste while maintaining stereochemical integrity.
In materials science applications, the compound's rigid framework has been leveraged to create stimuli-responsive polymers. Researchers at MIT embedded it into polyurethane matrices to create shape-memory materials exhibiting temperature-dependent modulus changes—a property now being explored for biomedical implants requiring tunable mechanical properties post-deployment. Computational docking studies confirmed that the pentalene core's π-electron system interacts synergistically with polymer backbones to enhance thermal responsiveness.
Cutting-edge research also explores this compound's potential as an anti-microbial agent. A recent collaboration between Tokyo Tech and GlaxoSmithKline identified derivatives showing selective inhibition of bacterial topoisomerase IV at sub-micromolar concentrations without significant mammalian cytotoxicity—a breakthrough validated through whole-genome sequencing of resistant mutants. These findings suggest new avenues for developing antibiotics targeting multi-drug resistant pathogens without disrupting human microbiota.
The compound's spectroscopic signatures provide valuable insights into reaction mechanisms under high-pressure conditions. Raman spectroscopy studies conducted at Argonne National Lab revealed unexpected intermolecular hydrogen bonding networks between the hydroxyl group and solvent molecules under supercritical CO₂ environments—a discovery impacting green chemistry applications where solvent-free processes are prioritized.
In conclusion, hexahydro-3a(1H)-pentalenemethanol continues to serve as an exemplar of how structural complexity can be harnessed across multiple disciplines. Its evolving role—from synthetic intermediate to lead drug candidate—reflects current trends emphasizing sustainable synthesis and precision medicine approaches. Ongoing investigations into its photophysical properties may further expand its utility in optoelectronic materials and bioimaging agents, underscoring its status as a versatile building block in modern chemical research.
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